molecular formula C16H15NO2 B8556362 5-methoxy-2-(4-methoxyphenyl)-1H-indole

5-methoxy-2-(4-methoxyphenyl)-1H-indole

Cat. No.: B8556362
M. Wt: 253.29 g/mol
InChI Key: KZENUBMQSNJFCO-UHFFFAOYSA-N
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Description

Structure and Synthesis 5-Methoxy-2-(4-methoxyphenyl)-1H-indole is a substituted indole derivative featuring methoxy groups at the 5-position of the indole ring and the para-position of the phenyl substituent at the 2-position. The compound is synthesized via the Fisher indolization reaction, starting from arylhydrazine hydrochloride and a ketone in anhydrous ethanol under acidic conditions . Further alkylation steps may introduce additional substituents, such as ethyl or benzyl groups, to modulate biological activity .

Derivatives of this scaffold have also shown substrate-selective inhibition of the linoleate oxygenase activity of ALOX15, a key enzyme in inflammatory pathways .

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)-1H-indole

InChI

InChI=1S/C16H15NO2/c1-18-13-5-3-11(4-6-13)16-10-12-9-14(19-2)7-8-15(12)17-16/h3-10,17H,1-2H3

InChI Key

KZENUBMQSNJFCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The following table highlights structural analogs and their key substituents:

Compound Name Substituents (Position) Key Structural Features Reference
5-Methoxy-2-(4-methoxyphenyl)-1H-indole 5-OCH₃ (indole), 4-OCH₃ (phenyl) Dual methoxy groups
5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole 5-OCH₃ (indole), 4-SO₂CH₃ (phenyl) Methylsulfonyl group enhances COX-2 selectivity
5-Methoxy-2-phenyl-1H-indole 5-OCH₃ (indole), unsubstituted phenyl Lacks para-substituent on phenyl
1-Ethyl-5-methoxy-2-(4-methoxyphenyl)-3-methylindole 1-C₂H₅, 3-CH₃, 5-OCH₃ (indole) Alkylation at N1 and methyl at C3

Key Observations :

  • The methylsulfonyl group in the COX-2 inhibitor () significantly enhances selectivity compared to methoxy-substituted analogs.
  • Alkylation at the indole N1 position (e.g., ethyl or benzyl groups) improves receptor binding affinity for GluK1/GluK2 .

Key Findings :

  • The methylsulfonyl group in COX-2 inhibitors reduces steric hindrance, allowing deeper penetration into the enzyme's hydrophobic pocket .
  • Alkyl substituents (e.g., ethyl at N1) enhance GluK1/GluK2 antagonism by improving lipophilicity and receptor interactions .
Physicochemical Properties

Table 2: Thermal and Spectral Data

Compound Name Thermal Decomposition (°C) Key Spectral Features (IR/NMR) Reference
This compound 220–225 ¹H-NMR: δ 7.6–7.8 (aromatic protons), 3.8–3.9 (OCH₃)
5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole 235–240 IR: 1670 cm⁻¹ (S=O stretch); ¹H-NMR: δ 8.1 (SO₂CH₃)
1-Ethyl-5-methoxy-2-(4-methoxyphenyl)-3-methylindole 210–215 ¹³C-NMR: δ 15.2 (CH₃), 45.1 (C₂H₅)

Key Observations :

  • Methylsulfonyl-containing compounds exhibit higher thermal stability due to strong polar interactions .
  • Methoxy groups contribute to distinct NMR shifts (δ 3.8–3.9) and moderate thermal stability .

Key Insights :

  • Fisher indolization is preferred for simplicity and high yields in methoxy-substituted indoles .
  • Suzuki coupling enables precise introduction of aryl groups (e.g., methylsulfonylphenyl) but requires transition-metal catalysts .

Q & A

Q. What are the optimal synthetic routes for 5-methoxy-2-(4-methoxyphenyl)-1H-indole, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves indole ring functionalization via cross-coupling or nucleophilic substitution. A scalable approach adapted from similar indole derivatives (e.g., 5-fluoro-3-substituted indoles) includes:

  • Step 1: Reacting a pre-functionalized indole precursor (e.g., 5-methoxyindole) with a methoxyphenyl Grignard reagent or via Suzuki-Miyaura coupling using Pd catalysts .
  • Step 2: Purification via column chromatography (e.g., 70:30 EtOAc:hexane) to isolate the product, achieving ~40–65% yields depending on steric hindrance .
  • Key Variables:
    • Catalyst choice: CuI or Pd(PPh₃)₄ improves coupling efficiency .
    • Solvent systems: PEG-400/DMF mixtures enhance solubility of polar intermediates .
    • Temperature: Reflux conditions (e.g., 80–100°C) optimize ring closure .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR: Characteristic peaks include aromatic protons (δ 6.8–7.3 ppm) and methoxy groups (δ ~3.8–3.9 ppm). For example, in a structurally similar indole derivative, the NH proton appears as a singlet at δ 9.38 ppm .
  • HRMS: Validates molecular ion peaks (e.g., [M+H]+ at m/z 314.1387) .
  • TLC: Monitors reaction progress using EtOAc:hexane gradients (Rf ~0.45) .
  • Melting Point: Consistency in reported values (e.g., 115–120°C) indicates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?

Methodological Answer: Discrepancies often arise from:

  • Polymorphism: Crystallization solvents (e.g., CDCl₃ vs. DMSO-d₆) alter proton environments .
  • Impurities: Trace solvents (e.g., residual DMF) can shift peaks. Use preparative HPLC or repeated recrystallization to improve purity .
  • Solution-State vs. Solid-State Data: X-ray crystallography (e.g., CCDC data for analogous compounds) provides definitive bond angles and confirms substituent positions .

Q. What strategies improve the compound’s solubility for in vitro assays?

Methodological Answer:

  • Derivatization: Introduce polar groups (e.g., hydroxyl or carboxylic acid) at non-critical positions while retaining the core structure .
  • Co-solvent Systems: Use DMSO:PBS mixtures (<1% DMSO) to prevent aggregation .
  • Nanoparticle Formulation: Encapsulate in PEGylated liposomes to enhance aqueous dispersion .

Q. How does the substitution pattern on the indole ring influence biochemical activity?

Methodological Answer:

  • Methoxy Positioning: 5-Methoxy groups enhance electron density, improving binding to aromatic receptors (e.g., serotonin receptors) .
  • Phenyl Ring Substitution: 4-Methoxyphenyl groups increase steric bulk, reducing off-target interactions in kinase assays (observed in bisindolylmaleimide analogs) .
  • Structure-Activity Relationship (SAR) Table:
PositionModificationObserved EffectReference
C24-MethoxyphenylEnhanced receptor selectivity
C5MethoxyIncreased metabolic stability
N1MethylationReduced cytotoxicity

Q. What experimental designs are critical for evaluating this compound’s role in oxidative stress pathways?

Methodological Answer:

  • In Vitro Models: Use H₂O₂-induced oxidative stress in neuronal cells (e.g., SH-SY5Y), measuring ROS levels via DCFH-DA fluorescence .
  • Control Experiments: Compare to known antioxidants (e.g., ascorbic acid) and include knockout cell lines (e.g., Nrf2−/−) to validate pathways .
  • Dose-Response Curves: Test 1–100 µM ranges to identify non-toxic, effective concentrations (LC50 data for analogs suggest <50 µM) .

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